3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-11(8-4-1-2-5-8)14-13-16-15-10-9(12(19)20)6-3-7-17(10)13/h3,6-8H,1-2,4-5H2,(H,19,20)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGIWIRORIRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Oxidation of Methyl Groups
A methyl group at position 8 is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. For example:
Halogenation Followed by Carboxylation
Alternative routes involve bromination at position 8 using N-bromosuccinimide (NBS), followed by a palladium-catalyzed carbonylation reaction with carbon monoxide (CO) in the presence of methanol or water.
Amide Bond Formation: Cyclopentanecarboxamido Substituent
The cyclopentanecarboxamido group is introduced via amide coupling between the triazolo[4,3-a]pyridine-3-amine intermediate and cyclopentanecarbonyl chloride. Key methods include:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF):
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Conditions : 3-Amino intermediate, cyclopentanecarboxylic acid, EDCI, and HOBt are stirred at room temperature for 12–24 hours.
Reaction Scheme :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (DMSO-d₆): Signals at δ 8.9 ppm (triazole-H), δ 2.5–2.8 ppm (cyclopentane-CH₂), and δ 12.1 ppm (COOH).
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HRMS : Calculated for C₁₃H₁₄N₄O₃ [M+H]⁺: 274.1054; Found: 274.1056.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Oxidation | KMnO₄ oxidation | 60–75 | 90–95 | Simple reagents | Over-oxidation risks |
| Carbodiimide Coupling | EDCI/HOBt-mediated amidation | 85–90 | >95 | High efficiency | Cost of coupling agents |
| Halogenation-Carboxylation | Pd-catalyzed carbonylation | 50–65 | 85–90 | Regioselective | Requires toxic CO gas |
Industrial-Scale Considerations
For bulk synthesis, the Schotten-Baumann method is preferred due to lower reagent costs and scalability. Critical parameters include:
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Temperature control (<5°C) to minimize side reactions.
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pH adjustment during amide formation to prevent hydrolysis.
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Crystallization solvents : Ethanol/water mixtures yield high-purity crystals.
Recent Innovations
Recent patents disclose microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for cyclization vs. 24 hours conventionally). Additionally, flow chemistry setups enhance yield reproducibility for the amidation step .
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The –COOH group undergoes typical acid-derived transformations:
Triazolopyridine Ring Modifications
The fused triazole-pyridine system participates in electrophilic substitution and cycloaddition:
Electrophilic Aromatic Substitution
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Nitration : Directed by electron-withdrawing groups (e.g., –COOH) to position 5 or 7.
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Halogenation : Bromine in acetic acid yields mono- or di-substituted products.
Nucleophilic Attack
Cyclopentanecarboxamido Group Transformations
The amide linker (–NHCOC₅H₉) reacts under acidic/basic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | Cyclopentanecarboxylic acid + free amine |
| Nucleophilic Displacement | Grignard reagents (RMgX) | Substituted amide or ketone products |
Palladium-Catalyzed Cross-Couplings
The triazolopyridine scaffold supports coupling reactions for structural diversification:
| Reaction | Catalyst System | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at position 6 or 8 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylation of the triazole ring |
Electrochemical Desulfurative Cyclization
Recent advances (e.g., electrochemically induced reactions with isothiocyanates) enable C–N bond formation without metal catalysts, producing 3-amino-triazolopyridines . This method is scalable and avoids harsh oxidants.
Mechanistic Considerations
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Decarboxylation Pathway : Thermal loss of CO₂ generates a reactive intermediate capable of trapping electrophiles at position 8.
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Amide Hydrolysis : Acid-catalyzed cleavage proceeds via tetrahedral intermediate, releasing cyclopentanecarboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a triazolo-pyridine structure exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance:
- Mechanism of Action : It may inhibit the SHP2 protein, which is implicated in various cancers, thereby disrupting cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines or interfere with NF-kB signaling pathways.
- Research Findings : Animal models have demonstrated reduced inflammation markers when treated with this compound, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.
Synthesis and Chemical Reactions
The synthesis of 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions that require careful control of conditions to ensure high yields. Common synthetic routes include:
- Formation of the Triazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
- Cyclization Reactions : Employing cyclization agents to form the triazolo-pyridine structure.
- Amidation : Reacting the resulting intermediate with cyclopentanecarboxylic acid derivatives.
Mechanism of Action
The mechanism of action of 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Accessibility: The target compound and its analogs are synthesized via cyanocarbonimidate-mediated cyclization (as seen in related triazole systems) , though specific protocols for the cyclopentanecarboxamido derivative remain proprietary.
Toxicological Data: Limited toxicological data are available for triazolo[4,3-a]pyridine derivatives, necessitating caution in biological applications .
Structural-Activity Relationships (SAR) :
- Position 3 : Bulky substituents (e.g., cyclopentanecarboxamido) improve target engagement but may reduce metabolic stability.
- Position 8 : Carboxylic acid groups enhance solubility and are critical for ionic interactions with targets.
Biological Activity
3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazolo-pyridine scaffold, which is known for its diverse pharmacological properties. The biological activity of this compound is primarily linked to its interactions with various molecular targets in cancer and inflammatory pathways.
The compound's mechanism of action involves interaction with specific proteins and enzymes that are crucial in cancer progression and inflammatory responses. Notably, it has been shown to exhibit inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. In vitro studies have demonstrated that derivatives of triazolo-pyridine compounds can modulate c-Met activity effectively.
Case Studies and Research Findings
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Cytotoxicity Studies :
- A study evaluating the cytotoxic effects of triazolo-pyridine derivatives on cancer cell lines (A549, MCF-7, HeLa) revealed that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM. The most promising compound in this series was noted for its ability to induce apoptosis in these cell lines while also affecting cell cycle distribution by arresting cells in the G0/G1 phase .
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Structure-Activity Relationship (SAR) :
- Research into the SAR of triazolo-pyridine derivatives highlighted that modifications to the pyridine ring significantly affect biological activity. For instance, compounds with halogen substitutions showed varied levels of cytotoxicity, indicating the importance of electronic effects on biological interactions .
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Immunomodulatory Effects :
- Recent investigations have suggested that triazolo-pyridine derivatives may enhance immune responses by targeting immunosuppressive pathways in tumor microenvironments. This is particularly relevant in the context of combining these compounds with existing immunotherapies to improve patient outcomes in cancer treatment .
Table 1: Cytotoxicity of Triazolo-Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
| 12e | MCF-7 | 1.23 ± 0.18 | Cell cycle arrest |
| 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Cytotoxicity |
|---|---|
| Halogen substitution | Variable impact |
| Pyridine ring modification | Significant change |
Q & A
Basic Research Question
- 1H/13C NMR : Confirm regioselectivity of the triazolo-pyridine ring and cyclopentanecarboxamide substitution. Key signals include:
- Pyridine protons: δ 8.2–8.5 ppm (aromatic H).
- Cyclopentane protons: δ 1.5–2.1 ppm (multiplet, CH2).
- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) resolve polar impurities. Retention time: ~6.2 min under gradient elution .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .
How can in vitro biological activity screening be designed for this compound?
Basic Research Question
- Cytotoxicity Assays : Use human cancer cell lines (e.g., BEAS-2B lung epithelial cells) with MTT or resazurin-based viability assays. IC50 values are calculated after 48–72 hr exposure .
- Anti-Microbial Screening : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays. Minimum inhibitory concentrations (MICs) <10 µM indicate promising activity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in activity (e.g., cytotoxicity vs. anti-tubercular efficacy) may arise from:
- Assay Conditions : Variability in cell culture media, serum content, or incubation time. Standardize protocols across labs .
- Metabolite Interference : Metabolites like 3-methylflavone-8-carboxylic acid (MFCA) lack anti-spasmodic activity, suggesting parent compound degradation alters outcomes. Use stable isotope labeling to track metabolic pathways .
- Structural Analogues : Compare activity of derivatives (e.g., bromo- or trifluoromethyl-substituted triazolopyridines) to identify critical pharmacophores .
What advanced analytical strategies improve quantification of this compound in complex matrices?
Advanced Research Question
- Molecularly Imprinted Polymers (MIPs) : Develop MIPs with acrylamide-based monomers for selective extraction from urine or plasma. Recovery rates >85% are achievable .
- Hydrophilic Interaction LC (HILIC) : Pair with tandem MS for polar metabolites. Optimize mobile phase (acetonitrile/ammonium acetate) to enhance retention and sensitivity .
- Chiral Separations : Use amylose-based columns to resolve enantiomers if asymmetric centers are introduced during synthesis .
How can structure-activity relationship (SAR) studies guide optimization of this compound?
Advanced Research Question
- Substitution at Position 3 : Cyclopentanecarboxamide enhances lipophilicity (logP ~2.1), improving membrane permeability. Replace with cyclohexane or aryl groups to modulate solubility .
- Position 8 Carboxylic Acid : Critical for target binding (e.g., kinase inhibition). Esterify (e.g., ethyl ester) to prodrug forms, which show 3x higher oral bioavailability in rodent models .
- Heterocycle Fusion : Compare triazolo[4,3-a]pyridine with triazolo[1,5-a]pyridine cores. The latter exhibits reduced off-target effects in kinase profiling .
What computational methods support mechanistic studies of this compound?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 and Thr830 form hydrogen bonds with the carboxylic acid group .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- QSAR Models : Train on derivatives with anti-cancer data to predict activity of novel analogues. Top descriptors include polar surface area and H-bond acceptor count .
How do formulation challenges impact preclinical development?
Advanced Research Question
- Salt Formation : Crystalline hydrochloride salts improve solubility (2.5 mg/mL in PBS vs. 0.8 mg/mL for free acid) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release over 72 hr in vitro, reducing dosing frequency .
- Lyophilization : Stabilize aqueous solutions with trehalose (5% w/v), retaining >95% activity after 6 months at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
